4-(5-Chloropyrazin-2-yl)piperidine-4-carbonitrile
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Overview
Description
4-(5-Chloropyrazin-2-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H11ClN4 and a molecular weight of 222.67 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a chloropyrazine moiety and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrazin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with piperidine and subsequent conversion to the carbonitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyrazin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazine compounds .
Scientific Research Applications
4-(5-Chloropyrazin-2-yl)piperidine-4-carbonitrile is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyrazin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyrazin-2-yl)piperidine-4-carbonitrile
- 4-(5-Fluoropyrazin-2-yl)piperidine-4-carbonitrile
- 4-(5-Methylpyrazin-2-yl)piperidine-4-carbonitrile
Uniqueness
4-(5-Chloropyrazin-2-yl)piperidine-4-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloropyrazine moiety enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(5-chloropyrazin-2-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-6-14-8(5-15-9)10(7-12)1-3-13-4-2-10/h5-6,13H,1-4H2 |
InChI Key |
HYEUDTRVPIYYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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